molecular formula C10H13NO5 B1373023 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid CAS No. 655255-06-4

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

Cat. No.: B1373023
CAS No.: 655255-06-4
M. Wt: 227.21 g/mol
InChI Key: NBZNSNPSQJFTQF-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid” is a chemical compound with the molecular formula C10H13NO5 . It has a molecular weight of 227.22 g/mol . The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid . It is typically stored as a powder .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The proposed mechanism involves the initial deprotonation of the tert-butoxycarbonyl (BocNH) group, followed by O-bridge opening, an acid-base equilibrium, and finally an alkoxyaluminate elimination .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) . The canonical SMILES representation is CC©©OC(=O)NC1=C(OC=C1)C(=O)O .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.21 g/mol , a topological polar surface area of 88.8 Ų , and a rotatable bond count of 4 . The compound is predicted to have a boiling point of 305.0±27.0 °C and a density of 1.307±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Stereoisomer Applications

The compound 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid plays a significant role in the synthesis of stereoisomers. For instance, Bakonyi et al. (2013) demonstrated the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting its utility in creating unnatural amino acids. This synthesis is crucial for producing either pure cis or trans acid and is achieved through simple adjustments in reaction conditions. The process involves optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase, with ab initio calculations explaining the cis selectivity observed in the initial step (Bakonyi et al., 2013).

Heterogeneous Catalysis in Amines

Another research application is in the field of heterogeneous catalysis, specifically in N-tert-butoxycarbonylation of amines. Heydari et al. (2007) utilized H3PW12O40, a commercially available heteropoly acid, as an efficient catalyst for this process. This methodology is particularly notable for its efficiency and environmental benignity, enabling chemoselective synthesis of N-Boc derivatives from chiral α-amino alcohols and esters in excellent yields. This research underscores the importance of N-tert-butoxycarbonyl amino acids in peptide synthesis, given their resistance to racemization (Heydari et al., 2007).

Biomass-Derived Acid Chloride Derivatives

Dutta, Wu, and Mascal (2015) explored the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furan-2-carboxylic acid, showcasing another vital application. They achieved high yields by treating precursor aldehydes with tert-butyl hypochlorite, highlighting the role of this compound in synthesizing useful intermediates for the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).

Bio-Based Furan Carboxylic Acids

The compound is also instrumental in the biocatalytic synthesis of various furan carboxylic acids. Wen et al. (2020) applied a simple substrate adaptation strategy to improve the catalytic performances of Comamonas testosteroni cells, leading to the synthesis of multiple furan carboxylic acids, such as 2-furoic acid and 5-methyl-2-furancarboxylic acid, with high yields. This research demonstrates the compound's potential in the polymer and fine chemical industries (Wen et al., 2020).

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZNSNPSQJFTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676500
Record name 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655255-06-4
Record name 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyl lithium (as 1.6 M in hexanes, 45 mL) was added slowly to a solution of tert-butyl 3-furylcarbamate (Intermediate 80) (5.49 g) in THF (60 mL) at −40° C., keeping the internal reaction temperature less than −35° C. The reaction was stirred at −40° C. for 4 hours, then poured onto solid CO2 (100 mL) under a blanket of diethyl ether (300 mL). After warming to ambient temperature, the mixture was poured into water (300 mL) with stirring and an additional 100 mL diethyl ether added. The phases were separated and the organic phase was further extracted into water (2×100 mL). The combined organic phases were washed with ether, acidified by addition of aqueous HCl, and extracted into EtOAc (4×250 mL). The combined extracts were dried and evaporated to give a pale yellow solid (7.5 g). This was triturated with cyclohexane to afford the title compound as a white solid (4.80 g, 70%);
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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